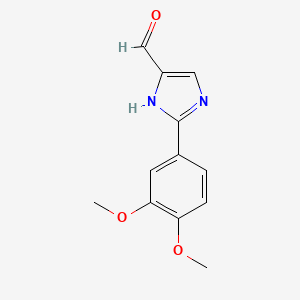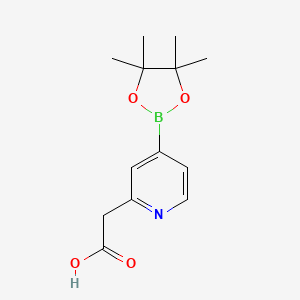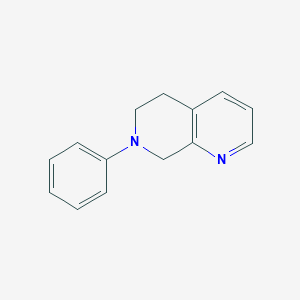![molecular formula C9H7NO4 B13670371 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/no-structure.png)
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition of activated primary nitro compounds and alkynes. One efficient method includes the use of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are mild and environmentally friendly, making it a preferred method in organic synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation has also been explored for the preparation of related isoxazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Palladium-catalyzed hydrogenation can reduce the isoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes.
Similar Compounds:
- 5-Methylisoxazole-3-carboxylic Acid
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
- 3-Isoxazolecarboxylic Acid, 5-Methyl-, Methyl Ester
Comparison: this compound is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C9H7NO4 |
|---|---|
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
5-methoxy-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)14-10-7/h2-4H,1H3,(H,11,12) |
InChI-Schlüssel |
BKNODWAWUBXLBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(ON=C2C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-[4-[Bis(2-chloroethyl)amino]phenyl]-2-(Boc-amino)propanoic Acid](/img/structure/B13670300.png)
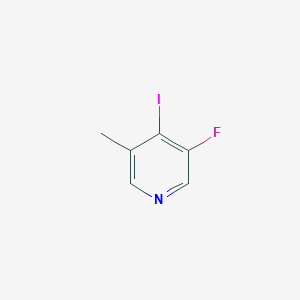
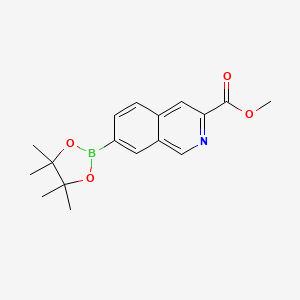
![2-(3-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13670313.png)
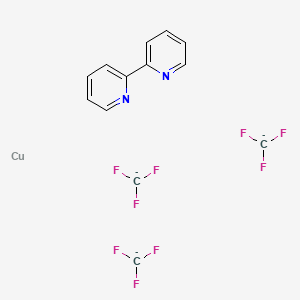

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13670340.png)
